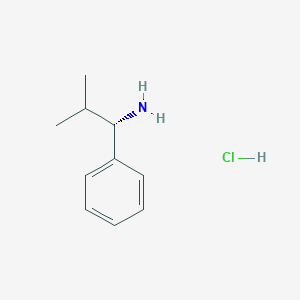

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Description

BenchChem offers high-quality (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-2-methyl-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDSYIZUCSUNKJ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679636 | |

| Record name | (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68906-27-4 | |

| Record name | Benzenemethanamine, α-(1-methylethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68906-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methyl-1-phenylpropan-1-amine is a chiral primary amine that serves as a valuable building block in synthetic organic chemistry and is of interest to the pharmaceutical industry. The hydrochloride salt form is commonly utilized to improve the compound's stability and solubility, critical attributes for handling, formulation, and analytical characterization.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, ensuring reproducibility in experimental design and compliance with quality standards.

This guide provides an in-depth analysis of the core physicochemical properties of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. It details the compound's structural and chemical identity, summarizes its key physical properties, and presents a comprehensive spectroscopic profile. Furthermore, this document outlines detailed, field-proven analytical methodologies for identity, purity, and enantiomeric excess determination, offering a practical framework for scientists engaged in its use.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is defined by its specific molecular structure, which includes a single stereocenter at the benzylic carbon, conferring its chirality.

| Identifier | Value | Source(s) |

| Chemical Name | (1S)-2-methyl-1-phenylpropan-1-amine hydrochloride | [2][3] |

| CAS Number | 68906-27-4 | [4] |

| Molecular Formula | C₁₀H₁₆ClN | [4] |

| Molecular Weight | 185.70 g/mol | [2] |

| Canonical SMILES | CC(C)N.Cl | [2] |

| InChIKey | UVXXBSCXKKIBCH-JTQLQIEISA-N (Free Base) | [2] |

The structure consists of a phenyl ring attached to a propan-1-amine backbone. A methyl group at the second carbon of the propane chain and the (S)-configuration at the first carbon (the chiral center) define the specific stereoisomer. The primary amine is protonated by hydrochloric acid to form the stable, crystalline hydrochloride salt.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, from dissolution studies to formulation development.

| Property | Value / Description | Significance & Context | Source(s) |

| Appearance | Solid, crystalline powder. | The solid form is typical for amine salts, facilitating weighing and handling. | [5] |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, which is crucial for biological testing and analytical method development. | [1][5] |

| pKa (Predicted) | 9.0 ± 0.10 (for the conjugate acid of the free base) | The basicity of the primary amine is a key parameter. This pKa value indicates that the compound will be predominantly in its protonated, charged form at physiological pH (~7.4), influencing its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. | [3] |

| LogP (Predicted) | 2.1 (XLogP3 for the free base) | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value of 2.1 suggests moderate lipophilicity, indicating a balance that may allow for permeation across biological membranes. | [2][6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | Proper storage is essential to prevent degradation. Cool, dry, and inert conditions maintain the compound's integrity over time. | [3] |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identity. The following are the expected spectral characteristics for (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Aromatic protons on the phenyl ring would appear as a multiplet in the range of 7.2-7.5 ppm. The benzylic proton (CH-N) would likely be a doublet coupled to the adjacent isopropyl methine proton. The isopropyl group itself would present as a multiplet for the single methine proton and two distinct doublets for the diastereotopic methyl groups. The protons of the ammonium group (NH₃⁺) would appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR would show characteristic signals for the aromatic carbons, with the ipso-carbon being the most deshielded. Signals for the three aliphatic carbons—the benzylic carbon, the isopropyl methine, and the two methyl carbons—would be observed in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 2400-3000 cm⁻¹ region, typical for the N-H stretch of an ammonium salt. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): In a mass spectrum (typically run on the free base), the molecular ion peak [M]⁺ would be observed at m/z 149. The fragmentation pattern would likely be dominated by the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable benzylic fragment.

Analytical Methodologies for Characterization

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride.

Protocol 4.1: Purity Determination by Reverse-Phase HPLC

Principle: This method separates the target compound from potential impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Impurities are quantified by their peak area relative to the main component peak, typically detected via UV absorbance.

Methodology:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid, TFA). The TFA acts as an ion-pairing agent to improve peak shape for the amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject 10 µL and run the gradient. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 4.2: Enantiomeric Purity by Chiral HPLC

Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers.[7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Cellulose-based CSPs are often effective for this class of compounds.[8]

Methodology:

-

Instrumentation: HPLC system with a UV detector.

-

Column: A cellulose-based CSP, such as CHIRALCEL® OD-H or Lux® Cellulose-3.[8]

-

Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of a basic additive like Diethylamine (DEA). The basic additive is crucial to prevent peak tailing by masking active sites on the column support.[8]

-

Flow Rate: 0.5 - 1.0 mL/min (isocratic).

-

Detection: UV at 215 nm.

-

Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of ~1 mg/mL.

-

Analysis: Inject a racemate to confirm the separation and elution order of the (S) and (R) enantiomers. Then, inject the sample to determine the enantiomeric excess (ee%). The ee% is calculated from the peak areas of the two enantiomers.

Protocol 4.3: Identification by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds.[9] The sample is vaporized and separated on a GC column, and the eluted components are then fragmented and detected by a mass spectrometer, providing a unique mass spectrum for identification. For primary amines, derivatization is sometimes employed to improve chromatographic performance.[10]

Methodology:

-

Instrumentation: GC system coupled to a Mass Spectrometer.

-

Column: A nonpolar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.[9]

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

-

Sample Preparation: Dissolve the sample in a volatile solvent like methanol or 2-methyl-propan-2-ol.[9] If derivatization is needed, react with an agent like trifluoroacetic anhydride.[10]

-

Analysis: Inject the sample. The resulting mass spectrum is compared against a reference standard or spectral library for positive identification.

Stability and Storage

The conversion of the free base to its hydrochloride salt is a common strategy to increase the compound's shelf life and stability.[1] The salt form is generally less susceptible to oxidation and degradation than the free amine. However, like many organic compounds, it should be protected from light, moisture, and extreme temperatures.

A study on a structurally related compound, (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride, demonstrated that stability can be compromised in biological matrices like plasma and urine, with degradation observed over time, particularly in the presence of microorganisms.[11] This highlights the importance of proper sample handling and storage in forensic or clinical analyses. For long-term storage, the material should be kept in a tightly sealed container, under an inert atmosphere, and refrigerated at 2-8 °C.[3]

Conclusion

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a chiral compound with well-defined physicochemical properties that are essential for its application in scientific research and development. Its solid form, enhanced solubility as a hydrochloride salt, moderate lipophilicity, and distinct spectroscopic fingerprint provide a solid foundation for its use. The analytical protocols detailed in this guide for purity and enantiomeric excess determination offer robust, validated systems for ensuring the quality and integrity of the material. By leveraging this comprehensive technical information, researchers can confidently integrate this compound into their workflows, leading to more reliable and reproducible scientific outcomes.

References

-

Al-Majmaie, S., Al-Abachi, M. Q., & Al-qusi, S. (2024). Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports. [Link]

-

PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7129624, (S)-2-Methyl-1-phenylpropan-1-amine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962875, 2-Methyl-1-phenylpropan-1-amine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20958117, (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

LookChem. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine. [Link]

-

American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

-

Wang, C., & Armstrong, D. W. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Chirality, 20(5), 682-687. [Link]

-

Al-Qaisi, A. M., & El-Azzouny, A. A. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(24), 5946. [Link]

-

Chemsigma. (n.d.). (S)-2-Methyl-1-phenylpropan-1-aMine hydrochloride [68906-27-4]. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. (S)-2-Methyl-1-phenylpropan-1-aMine hydrochloride [68906-27-4] | Chemsigma [chemsigma.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

An In-Depth Technical Guide on the Synthesis and Characterization of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, a valuable chiral building block in modern organic and medicinal chemistry. The document details a robust chemoenzymatic synthetic route, beginning with a Wacker-Tsuji oxidation followed by stereoselective transamination. It offers field-proven insights into the rationale behind experimental choices, ensuring both methodological clarity and scientific integrity. Furthermore, this guide outlines a complete workflow for the rigorous characterization of the final product, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for producing and verifying this important chiral amine.

Introduction: Significance and Physicochemical Profile

(S)-2-Methyl-1-phenylpropan-1-amine is an optically active primary amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1][2] The stereochemistry at the benzylic carbon is paramount, as biological systems often exhibit high stereospecificity, where only one enantiomer provides the desired therapeutic effect while the other may be inactive or even detrimental. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it more suitable for handling, storage, and downstream applications.

The significance of chiral amines like this one lies in their role as scaffolds for creating complex molecular architectures.[2][3] Access to enantiomerically pure forms is therefore a critical objective in process chemistry and drug discovery.

Table 1: Physicochemical Properties of (S)-2-Methyl-1-phenylpropan-1-amine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1S)-2-methyl-1-phenylpropan-1-amine | PubChem[4] |

| Molecular Formula | C₁₀H₁₅N | PubChem[4] |

| Molecular Weight | 149.23 g/mol | PubChem[4][5] |

| CAS Number | 68906-26-3 | PubChem[4] |

| Appearance | Solid | Sigma-Aldrich[5] |

| InChI Key | UVXXBSCXKKIBCH-JTQLQIEISA-N | PubChem[4] |

Synthesis Methodology: A Chemoenzymatic Approach

To achieve the high degree of stereoselectivity required for the (S)-enantiomer, a chemoenzymatic strategy is employed. This modern approach combines the efficiency of metal-catalyzed reactions with the unparalleled stereocontrol of biocatalysis. The chosen pathway involves two key steps: the Wacker-Tsuji oxidation of allylbenzene to form a prochiral ketone, followed by the asymmetric transamination of the ketone to yield the desired chiral amine.[2][6]

Logical Workflow for Synthesis

The diagram below illustrates the sequential logic of the synthesis, from a common starting material to the final, purified hydrochloride salt.

Caption: Chemoenzymatic synthesis workflow for the target compound.

Experimental Protocol: Step-by-Step Guide

Part A: Synthesis of 1-Phenylpropan-2-one

This step utilizes the Wacker-Tsuji oxidation, a reliable method for converting a terminal alkene into a methyl ketone. The palladium(II) catalyst is regenerated in situ by the copper(I) co-catalyst, which is in turn reoxidized by oxygen.

-

Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an oxygen inlet, add N,N-Dimethylformamide (DMF, 150 mL) and water (25 mL).

-

Catalyst Addition: Add palladium(II) chloride (PdCl₂, 0.3 g, 1.7 mmol) and copper(I) chloride (CuCl, 1.65 g, 16.7 mmol). Stir the mixture vigorously.

-

Oxygen Purge: Bubble oxygen through the stirred solution for 15 minutes to ensure an aerobic environment.

-

Substrate Addition: Add allylbenzene (10 g, 84.6 mmol) dropwise to the reaction mixture.

-

Reaction: Maintain a slow but steady stream of oxygen and heat the mixture to 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 6-8 hours).

-

Work-up: Cool the mixture to room temperature. Pour the contents into 500 mL of cold water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude oil (1-phenylpropan-2-one) can be purified by vacuum distillation to yield a colorless liquid.

Part B: Asymmetric Synthesis of (S)-2-Methyl-1-phenylpropan-1-amine

This step leverages an (S)-selective amine transaminase (ATA) enzyme to convert the prochiral ketone into the desired (S)-amine with high enantiomeric excess. Isopropylamine serves as the amine donor, and pyridoxal-5'-phosphate (PLP) is a required cofactor for the enzyme.[7]

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5).

-

Enzyme Reaction Setup: In a temperature-controlled vessel, dissolve the (S)-selective transaminase and pyridoxal-5'-phosphate (PLP) in the buffer.

-

Reagent Addition: Add isopropylamine (typically in large excess, e.g., 1 M) to the buffered enzyme solution.

-

Substrate Addition: Add the 1-phenylpropan-2-one synthesized in Part A to the reaction mixture. The substrate concentration is typically kept in the range of 20-50 mM to avoid enzyme inhibition.[2]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) for 24 hours. Monitor the conversion and enantiomeric excess (% e.e.) by Chiral HPLC.

-

Work-up: Once the reaction reaches completion, basify the mixture to pH > 11 with 2 M NaOH. Extract the product with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Methyl-1-phenylpropan-1-amine as an oil.

Part C: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free amine from Part B in anhydrous diethyl ether.

-

Precipitation: Cool the solution in an ice bath. Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.

-

Isolation: Continue stirring for 30 minutes in the ice bath. Collect the white solid by vacuum filtration.

-

Drying: Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to yield pure (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride.

Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the identity, purity, and stereochemical integrity of the synthesized compound. Each technique provides a piece of the puzzle, and together they form a self-validating system of quality control.

Characterization Workflow

The synthesized product must undergo a series of analytical tests to validate its structure and purity, as outlined below.

Caption: Integrated workflow for analytical characterization.

Spectroscopic and Chromatographic Data

Table 2: Summary of Expected Analytical Data

| Technique | Expected Result | Interpretation |

|---|---|---|

| ¹H NMR | δ ~7.3-7.5 (m, 5H, Ar-H), ~4.2 (d, 1H, CH-N), ~2.2 (m, 1H, CH-(CH₃)₂), ~0.9 (d, 3H, CH₃), ~0.8 (d, 3H, CH₃) ppm. Ammonium protons (NH₃⁺) may be broad and variable. | Confirms the presence and connectivity of aromatic and aliphatic protons. Splitting patterns validate the isopropyl and benzylic methine groups. |

| ¹³C NMR | δ ~138 (Ar-C), ~128-129 (Ar-CH), ~60 (CH-N), ~34 (CH-(CH₃)₂), ~19 (CH₃), ~18 (CH₃) ppm. | Confirms the carbon skeleton, including distinct signals for aromatic and aliphatic carbons. |

| FTIR | ~2800-3000 cm⁻¹ (broad, N-H stretch of amine salt), ~1600, 1495 cm⁻¹ (C=C aromatic stretch), ~700-750 cm⁻¹ (C-H out-of-plane bend for monosubstituted benzene). | Verifies key functional groups: the ammonium salt, the aromatic ring, and aliphatic C-H bonds. |

| Mass Spec. (ESI+) | m/z = 150.13 [M+H]⁺ for the free amine. | Confirms the molecular weight of the free base (C₁₀H₁₅N). |

| Chiral HPLC | A single major peak corresponding to the (S)-enantiomer. Enantiomeric excess >99%. | Determines the stereochemical purity. This is the definitive test for enantioselectivity.[8][9] |

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

The determination of enantiomeric purity is the most critical analytical step for a chiral compound. HPLC using a chiral stationary phase (CSP) is the industry-standard method.[1][9]

-

Instrumentation: An HPLC system with a UV detector is required.[8]

-

Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel® OD-H or Lux® Cellulose-3), is highly effective for separating chiral amines.[10]

-

Mobile Phase: A typical mobile phase is a mixture of hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 v/v Hexane:Ethanol) with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.[8][10]

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the sample onto the column at a constant flow rate (e.g., 1.0 mL/min) and monitor the effluent with the UV detector at a suitable wavelength (e.g., 254 nm).

-

Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (Aₛ and Aᵣ) using the formula: % e.e. = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100.

Safety and Handling

(S)-2-Methyl-1-phenylpropan-1-amine and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to its GHS classification, the compound may be harmful if swallowed and can cause serious eye irritation.[4][5] All synthesis and handling operations should be conducted in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4]

-

Precautionary Statements: P264, P280, P301+P317, P305+P351+P338.[4]

Conclusion

This guide has detailed a reliable and stereoselective chemoenzymatic method for the synthesis of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. The combination of a metal-catalyzed oxidation with a biocatalytic transamination provides an efficient route to this valuable chiral intermediate. Furthermore, the comprehensive characterization workflow, anchored by spectroscopic and chromatographic techniques, establishes a robust system for verifying the identity, purity, and enantiomeric integrity of the final product. By integrating detailed protocols with the underlying scientific rationale, this document serves as a practical resource for researchers engaged in the field of asymmetric synthesis and pharmaceutical development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7129624, (S)-2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

-

K. L. Sutton, D. S. H. Chan, K. A. W. Kurdziel, C. J. Welch, and D. W. Armstrong (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]

-

Khobragade, T. P., et al. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. Retrieved from [Link]

-

Kim, D., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

-

Phenomenex (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4962875, 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

-

Gotor-Fernández, V., et al. (2017). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Advanced Synthesis & Catalysis. Retrieved from [Link]

-

Al-Majmaie, S., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Gotor-Fernández, V., et al. (2017). Chemical structure of 1-phenylpropan-2-amine and related chiral compounds used as drugs. ResearchGate. Retrieved from [Link]

-

Al-Qaisi, J. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Retrieved from [Link]

Sources

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. digibuo.uniovi.es [digibuo.uniovi.es]

- 3. benchchem.com [benchchem.com]

- 4. (S)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-methyl-1-phenylpropan-1-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]

A Comprehensive Spectroscopic Investigation of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development. The structural elucidation and stereochemical confirmation of such molecules are paramount for ensuring drug safety and efficacy.[1][2] This document outlines the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to fully characterize this compound, offering insights into the causality behind experimental choices and ensuring the integrity of the analytical data.

Introduction: The Imperative of Chiral Purity

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers.[1] The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significantly different pharmacological and toxicological profiles. Therefore, the unambiguous determination of the absolute stereochemistry and enantiomeric purity is a critical step in the drug development process.[1][3] Spectroscopic techniques are powerful tools for achieving this, providing detailed information about the molecular structure and connectivity.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution.[3] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and spatial arrangement can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride provides a wealth of information regarding the number of different types of protons and their neighboring environments.

Key Spectral Features:

-

Aromatic Protons (C₆H₅-): A multiplet typically observed in the range of δ 7.2-7.5 ppm, corresponding to the five protons of the phenyl group.

-

Benzylic Proton (-CH(NH₃⁺)-): The proton attached to the chiral center (C1) is expected to appear as a doublet. Its chemical shift is influenced by the adjacent phenyl ring and the protonated amine group.

-

Methine Proton (-CH(CH₃)₂): The proton at the C2 position will be a multiplet due to coupling with the benzylic proton and the six protons of the two methyl groups.

-

Methyl Protons (-CH(CH₃)₂): Due to the presence of the chiral center at C1, the two methyl groups are diastereotopic.[5][6][7] This means they are in chemically non-equivalent environments and will therefore exhibit distinct chemical shifts, appearing as two separate doublets.[5][8] This observation is a key indicator of the chiral nature of the molecule.[9]

-

Ammonium Protons (-NH₃⁺): The three protons of the ammonium group will typically appear as a broad singlet. The chemical shift of these protons can be concentration-dependent and they may exchange with deuterium in D₂O, leading to the disappearance of their signal.[10]

Diagram: Molecular Structure of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Caption: Molecular structure highlighting key atoms.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Key Spectral Features:

-

Aromatic Carbons: Signals for the carbons of the phenyl ring will appear in the downfield region, typically between δ 125-145 ppm. The carbon attached to the side chain (ipso-carbon) will have a distinct chemical shift from the others.

-

Benzylic Carbon (-CH(NH₃⁺)-): The carbon of the chiral center will be found in the range of δ 50-65 ppm.

-

Methine Carbon (-CH(CH₃)₂): The C2 carbon will resonate at a higher field (further upfield) than the benzylic carbon.

-

Methyl Carbons (-CH(CH₃)₂): Similar to the protons, the two diastereotopic methyl carbons will have slightly different chemical shifts, providing further confirmation of the molecule's chirality.[3]

Table 1: Summary of Expected NMR Data

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl (C₆H₅) | 7.2 - 7.5 (m) | 125 - 145 |

| Benzylic CH | ~4.0 (d) | 50 - 65 |

| Methine CH | ~2.5 (m) | 30 - 40 |

| Methyl CH₃ (diastereotopic) | ~0.9 (d), ~1.0 (d) | 18 - 25 |

| Ammonium NH₃⁺ | Variable (broad s) | - |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][11]

Key Vibrational Frequencies:

-

N-H Stretching: The protonated primary amine (-NH₃⁺) will exhibit a broad and strong absorption in the region of 2800-3200 cm⁻¹. This broadness is due to hydrogen bonding.[12][13]

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.[12]

-

N-H Bending: The bending vibration of the N-H bonds in the ammonium group is expected around 1500-1600 cm⁻¹.[14]

-

C=C Stretching: Aromatic ring C=C stretching vibrations will show multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration for an aliphatic amine is typically found in the 1020-1250 cm⁻¹ range.[14]

Diagram: IR Spectroscopy Workflow

Caption: Workflow for obtaining and interpreting an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[15][16]

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): For the free base (C₁₀H₁₅N), the molecular weight is 149.23 g/mol .[17][18] In the mass spectrum, a peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ (m/z 150) would be expected, depending on the ionization technique used.

-

Major Fragmentation Pathways: Phenylalkylamines often undergo characteristic fragmentation.[15][19] A common fragmentation is the cleavage of the Cα-Cβ bond (the bond between the benzylic carbon and the adjacent methine carbon), which would lead to the formation of a stable benzylic iminium ion. The fragmentation of the phenyl radical cation can also lead to characteristic peaks, such as at m/z = 77 and m/z = 51.[20]

Diagram: Mass Spectrometry Fragmentation Pathway

Sources

- 1. biocompare.com [biocompare.com]

- 2. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. (S)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. (S)-2-methyl-1-phenylpropan-1-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. echemi.com [echemi.com]

(S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride: A Technical Guide to its Mechanism of Action in Chiral Resolution

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental concept with profound implications for drug efficacy and safety. Many therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit markedly different pharmacological and toxicological profiles within the chiral milieu of the human body. Consequently, the production of single-enantiomer drugs is a critical objective in the pharmaceutical industry to enhance therapeutic indices and mitigate potential adverse effects.

Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of asymmetric synthesis on an industrial scale.[1][2] Among the various techniques, diastereomeric salt crystallization is a robust and widely employed method, valued for its scalability and cost-effectiveness.[3][4] This guide provides an in-depth technical examination of the mechanism of action of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, a highly effective chiral resolving agent, in the separation of racemic acids.

Core Mechanism: The Formation and Fractional Crystallization of Diastereomeric Salts

The efficacy of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride as a resolving agent is rooted in its ability to react with a racemic carboxylic acid to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[3][5]

The overall process can be conceptualized in the following key stages:

-

Acid-Base Reaction and Salt Formation: The primary amine group of (S)-2-Methyl-1-phenylpropan-1-amine acts as a base, reacting with the acidic carboxyl group of the racemic acid. This reaction yields two diastereomeric salts: ((S)-amine)•((R)-acid) and ((S)-amine)•((S)-acid).

-

Differential Solubility: The two diastereomeric salts exhibit different solubilities in a given solvent system. This disparity is the critical factor that enables their separation. The differences in their three-dimensional structures, arising from the combination of two chiral centers, lead to variations in crystal lattice energies and solvation energies. These variations are influenced by a complex interplay of intermolecular forces, including hydrogen bonding, van der Waals forces, and steric interactions.[6]

-

Fractional Crystallization: By carefully selecting a solvent and controlling the temperature, the less soluble diastereomeric salt can be induced to crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.

-

Liberation of the Enantiomer: Once the less soluble diastereomeric salt is isolated, the desired enantiomer of the carboxylic acid can be liberated by treatment with a strong acid, which protonates the carboxylate and regenerates the chiral amine resolving agent.

The following diagram illustrates the fundamental principle of diastereomeric salt formation:

Caption: Formation of diastereomeric salts from a racemic acid and a chiral resolving agent.

Experimental Protocol: A Case Study in the Resolution of a Racemic Carboxylic Acid

The following protocol provides a generalized, step-by-step methodology for the chiral resolution of a racemic carboxylic acid using (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. It is imperative to note that optimal conditions, including solvent choice, temperature, and stoichiometry, must be determined empirically for each specific racemic compound.

Step 1: Diastereomeric Salt Formation

-

Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

Add an equimolar amount of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride to the solution.

-

Heat the mixture gently with stirring to ensure complete dissolution and salt formation.

Step 2: Fractional Crystallization

-

Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate can significantly impact crystal size and purity.

-

For challenging resolutions, seeding the solution with a small crystal of the desired diastereomer can induce crystallization.

-

Hold the mixture at a constant low temperature for a period to maximize the yield of the crystallized salt.

Step 3: Isolation of the Diastereomeric Salt

-

Isolate the crystallized diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

Step 4: Liberation of the Pure Enantiomer

-

Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This will protonate the carboxylic acid and convert the amine to its water-soluble hydrochloride salt.

-

Separate the organic layer containing the pure enantiomer of the carboxylic acid.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the purified enantiomer.

Step 5: Recovery of the Resolving Agent

-

The aqueous layer from Step 4, containing the (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, can be basified to recover the free amine for reuse.

The following workflow diagram visualizes the chiral resolution process:

Caption: A typical experimental workflow for chiral resolution via diastereomeric salt crystallization.

Data Presentation: Factors Influencing Resolution Efficiency

The success of a chiral resolution is highly dependent on the difference in solubility between the two diastereomeric salts. This can be quantified by determining the solubility of each pure diastereomer in the chosen solvent system at different temperatures.

| Diastereomeric Salt | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| ((S)-Amine)•((R)-Acid) | Methanol | 25 | 1.2 |

| ((S)-Amine)•((S)-Acid) | Methanol | 25 | 5.8 |

| ((S)-Amine)•((R)-Acid) | Ethanol | 25 | 0.8 |

| ((S)-Amine)•((S)-Acid) | Ethanol | 25 | 3.5 |

Note: The data presented in this table is illustrative and will vary depending on the specific racemic acid and solvent system.

A larger difference in solubility between the two diastereomers will generally lead to a more efficient resolution, with higher yields and enantiomeric excess of the desired product.

Conclusion: A Powerful Tool for Asymmetric Synthesis

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a valuable and versatile chiral resolving agent for the separation of racemic carboxylic acids. Its mechanism of action, based on the formation of diastereomeric salts with differing solubilities, allows for an efficient and scalable method to obtain enantiomerically pure compounds. A thorough understanding of the principles of diastereomeric salt formation and fractional crystallization, coupled with careful experimental optimization, is key to successfully applying this technique in the synthesis of chiral drugs and other valuable chemical entities.

References

-

Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Zs., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 100-110. [Link]

-

Chiral resolution. (2023, November 29). In Wikipedia. [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-4. [Link]

-

Kafle, A. (2020, January 24). Resolution of a Racemic Mixture [Video]. YouTube. [Link]

-

Kellogg, R. M. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]

-

Science Learning Center. (n.d.). Experiment: Resolution of a Racemic Mixture. [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. pharmtech.com [pharmtech.com]

- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine - University of Nottingham Ningbo China [research.nottingham.edu.cn]

A Technical Guide to the Untapped Potential of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride in Modern Research

Abstract: (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, a chiral primary amine, represents a largely unexplored yet potentially valuable molecule in the landscape of chemical and pharmaceutical research. While its structural analogs have found extensive use, this specific enantiomer remains a frontier for novel applications. This technical guide moves beyond established knowledge to provide researchers, scientists, and drug development professionals with a forward-looking exploration of its potential. We will delve into its foundational chemical properties and propose novel research applications in asymmetric synthesis and as a foundational scaffold for new therapeutic agents. This document is designed to be a catalyst for innovation, offering detailed, scientifically-grounded protocols and workflows to unlock the full potential of this versatile chiral building block.

Part 1: Foundational Chemistry and Properties

The Significance of Chiral Phenylalkylamines

Chiral phenylalkylamines are a cornerstone of modern organic chemistry and medicinal chemistry.[1][2] Their importance stems from the prevalence of chirality in biological systems; the therapeutic effect of many pharmaceuticals is often attributable to a single enantiomer.[3] These amines are widely utilized as resolving agents to separate racemic mixtures and as chiral auxiliaries to guide the stereochemical outcome of synthetic reactions, enabling the precise construction of enantiomerically pure molecules.[1][2][3] The 2-phenethylamine motif, in particular, is a privileged scaffold found in numerous natural products and synthetic drugs, highlighting its significance in molecular recognition at biological targets.[4]

Physicochemical Characteristics of (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Understanding the fundamental properties of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is essential for its application in research. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| Chemical Name | (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride | [5][6] |

| Synonyms | (1S)-2-methyl-1-phenylpropan-1-amine hydrochloride | [7] |

| CAS Number | 68906-27-4 | [5][8] |

| Molecular Formula | C₁₀H₁₆ClN | [7] |

| Molecular Weight | 185.70 g/mol | [7] |

| Appearance | Solid (predicted) | [9] |

| Boiling Point (Free Base) | 96-97 °C at 15 Torr | [6] |

| Predicted pKa | 9.0 ± 0.10 | [6] |

The Imperative of Stereochemistry: The (S)-Configuration

(S)-2-Methyl-1-phenylpropan-1-amine possesses a single stereocenter at the carbon atom bonded to both the phenyl and amine groups (C1). The "(S)" designation, derived from the Cahn-Ingold-Prelog priority rules, defines the specific three-dimensional arrangement of the substituents around this chiral center. In the context of its applications, this stereochemical purity is paramount. When used as a chiral auxiliary, the (S)-configuration dictates the stereochemical pathway of a reaction, leading to the formation of a specific enantiomer of the target product.[3] In drug development, a single enantiomer is often responsible for the desired pharmacological activity, while the other may be inactive or even contribute to undesirable side effects.

Synthesis and Chiral Resolution Strategies

The generation of enantiomerically pure (S)-2-Methyl-1-phenylpropan-1-amine is a critical first step for its application. While specific high-yield asymmetric syntheses for this exact molecule are not widely published, established methodologies for similar chiral amines can be readily adapted. These generally fall into two categories:

-

Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to directly produce the desired (S)-enantiomer from a prochiral precursor. Methods such as catalytic asymmetric hydrogenation or reductive amination are powerful tools in this regard.[10]

-

Chiral Resolution: This more traditional approach involves the synthesis of a racemic mixture of the amine, which is then separated into its constituent enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent (an enantiomerically pure acid) to form a pair of diastereomeric salts.[11] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11]

This protocol outlines a classical approach to resolving a racemic mixture of 2-methyl-1-phenylpropan-1-amine using a chiral acid.

Objective: To isolate (S)-2-Methyl-1-phenylpropan-1-amine from a racemic mixture.

Materials:

-

Racemic 2-methyl-1-phenylpropan-1-amine

-

(R)-(-)-Mandelic acid (or another suitable chiral acid)

-

Methanol

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of racemic 2-methyl-1-phenylpropan-1-amine in a minimal amount of warm methanol.

-

In a separate flask, dissolve 0.5 equivalents of (R)-(-)-mandelic acid in warm methanol.

-

Slowly add the mandelic acid solution to the amine solution with stirring.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether to remove any soluble impurities.

-

The mother liquor, now enriched in the other diastereomer, should be saved for potential recovery of the (R)-amine.

-

-

Liberation of the Free Amine:

-

Suspend the collected crystals in water and add 1 M NaOH solution until the pH is strongly basic (pH > 12) to deprotonate the amine.

-

Extract the free (S)-amine into dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified (S)-amine in a minimal amount of diethyl ether.

-

Slowly add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the white precipitate of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.

-

-

Enantiomeric Purity Analysis:

-

Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

-

Part 2: Pioneering Applications in Asymmetric Synthesis

The true potential of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride lies in its application as a tool to control chirality in chemical synthesis.

As a Chiral Auxiliary: A Director of Stereochemistry

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a subsequent reaction to occur with a specific stereochemical outcome.[3] The general principle involves covalently attaching the chiral amine to a prochiral molecule, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.

Caption: Workflow for the resolution of a racemic acid using a chiral amine.

Part 3: Prospective Applications in Drug Discovery

The structural backbone of (S)-2-Methyl-1-phenylpropan-1-amine is a promising starting point for the synthesis of novel, biologically active compounds.

A Scaffold for Novel Bioactive Molecules

The phenylalkylamine framework is a recurring motif in a vast number of pharmacologically active compounds, targeting a wide range of receptors and enzymes. [4]This suggests that (S)-2-Methyl-1-phenylpropan-1-amine can serve as a valuable chiral building block for creating libraries of new chemical entities for high-throughput screening.

Hypothesis: A Precursor for Novel β2-Adrenergic Receptor Agonists

A Chinese patent suggests that 2-methyl-1-substituted phenyl-2-propanamine compounds can be used to prepare β2-adrenergic receptor agonists, which are crucial for treating respiratory diseases like asthma and COPD. [12]This opens a compelling avenue of research for (S)-2-Methyl-1-phenylpropan-1-amine. It could be a key intermediate in the synthesis of long-acting β2-agonists (LABAs).

Caption: Simplified signaling pathway of a β2-adrenergic receptor agonist.

Hypothesis: A Template for New Hypolipidemic Agents

Research on structurally related 3-amino-2-methyl-1-phenylpropanones has demonstrated potent hypolipidemic activity in rodents, effectively lowering both serum cholesterol and triglyceride levels. [13]This finding provides a strong rationale for investigating derivatives of (S)-2-Methyl-1-phenylpropan-1-amine for similar activities. A systematic structure-activity relationship (SAR) study could be initiated to explore this potential.

Caption: A proposed workflow for the discovery of novel hypolipidemic agents.

| Stage | Assay Type | Key Question | Success Criteria |

| Primary Screen | In vitro enzyme assay (e.g., HMG-CoA reductase inhibition) | Does the compound inhibit a key enzyme in lipid synthesis? | IC₅₀ < 10 µM |

| Secondary Screen | Cell-based assay (e.g., lipid accumulation in hepatocytes) | Does the compound reduce lipid levels in a relevant cell model? | Significant reduction in intracellular lipids |

| Tertiary Screen | In vivo rodent model (e.g., high-fat diet-fed mice) | Does the compound lower serum cholesterol and triglycerides in a living organism? | >25% reduction in LDL-C and/or triglycerides |

| Lead Optimization | Structure-Activity Relationship (SAR) studies | Can we improve potency and pharmacokinetic properties through chemical modification? | Improved in vivo efficacy and ADME profile |

Part 4: Essential Analytical Methodologies

Rigorous analytical chemistry is fundamental to ensuring the identity, purity, and stereochemical integrity of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity (enantiomeric excess) of the synthesized amine.

Typical Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin or polysaccharide derivatives (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Procedure: A standard solution of the racemic amine is injected first to determine the retention times of both the (S) and (R) enantiomers. The sample of the synthesized material is then injected under the same conditions. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the chemical structure of the synthesized compound.

-

¹H NMR: Will confirm the presence of all protons and their connectivity. Key signals would include the aromatic protons of the phenyl group, the methine proton at C1, the methine proton at C2, and the diastereotopic methyl protons of the isopropyl group.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the characteristic signals for the aromatic carbons and the aliphatic carbons of the propanamine chain.

Part 5: Conclusion and Future Horizons

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride stands as a molecule of significant, yet largely untapped, potential. While its established role is minimal, the principles of stereochemistry and the proven success of its structural analogs strongly suggest fertile ground for innovation. This guide has laid out a series of reasoned, scientifically-grounded hypotheses for its application in both asymmetric synthesis and drug discovery. The proposed protocols and workflows serve as a starting point for researchers to explore its utility as a chiral auxiliary, a resolving agent, and a foundational scaffold for novel therapeutics targeting respiratory and metabolic diseases. The future of this compound is not in its history, but in the novel research it will enable.

References

-

LookChem. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

-

Krasowska, D., & Dziugan, P. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. Available from: [Link]

-

Abou-Gharbia, M. A., et al. (1991). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. Journal of medicinal chemistry, 34(6), 1968–1975. Available from: [Link]

-

Wikipedia. (2023, December 27). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 6668-27-5 | Product Name : 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment. Available from: [Link]

-

PubChem. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

PubMed. (1990). Novel sites for phenylalkylamines: characterisation of a sodium-sensitive drug receptor with (-)-[3H]emopamil. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of racemic disubstituted 1-phenylpropan-2-amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Available from: [Link]

-

PubMed. (2016). Synthesis and Biological Evaluation of Pentacycloundecylamines and Triquinylamines as Voltage-Gated Calcium Channel Blockers. Available from: [Link]

-

PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available from: [Link]

-

MDPI. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Available from: [Link]

-

PubMed. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Available from: [Link]

-

Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1993). 1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde. Available from: [Link]

-

Wikipedia. (2023, December 2). Buphedrone. In Wikipedia. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide. Retrieved from: [Link]

-

International Union of Crystallography. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. Available from: [Link]

-

Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Chemsrc. (n.d.). (1S)-2-methyl-1-phenylpropan-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. guidechem.com [guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. (1S)-2-methyl-1-phenylpropan-1-amine | CAS#:68906-26-3 | Chemsrc [chemsrc.com]

- 8. 68906-27-4 | (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. (S)-2-methyl-1-phenylpropan-1-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 13. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Chiral Amine in a Potent Pharmacological Family

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a chiral amine salt belonging to the broader class of phenylisopropylamines. This structural family is of significant interest in medicinal chemistry and pharmacology due to its profound effects on the central nervous system (CNS). The parent compound, phenylisopropylamine, is more commonly known as amphetamine, a potent CNS stimulant.[1] The introduction of specific stereochemistry and functional group positioning, as seen in the (S)-enantiomer of 2-methyl-1-phenylpropan-1-amine, is a critical design element in drug development. Chirality can dramatically influence a molecule's pharmacological activity, efficacy, and safety profile, as enantiomers often interact differently with chiral biological targets like receptors and enzymes.[][3]

This guide provides a comprehensive technical overview of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, focusing on its chemical identity, advanced synthesis strategies, analytical methodologies for ensuring enantiomeric purity, and its pharmacological context within the phenylisopropylamine class. The information herein is intended to support research and development activities by providing a foundation of technical accuracy and field-proven insights.

Core Chemical Identifiers and Physicochemical Properties

Precise identification is paramount for regulatory compliance, patent filings, and scientific communication. The primary identifiers for (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride are consolidated below.

| Identifier | Value | Source |

| CAS Number | 68906-27-4 | [4][5] |

| Molecular Formula | C₁₀H₁₆ClN | [4][5] |

| Molecular Weight | 185.70 g/mol | [5] |

| IUPAC Name | (1S)-2-methyl-1-phenylpropan-1-amine;hydrochloride | [6] |

| InChI Key | UVXXBSCXKKIBCH-JTQLQIEISA-N (for the free base) | |

| SMILES | CC(C)N.Cl | [5] |

Synonyms and Related Nomenclature

The nomenclature for phenylisopropylamine derivatives can be complex. Below is a list of common synonyms for the subject compound and related terms for contextual clarity.

| Term | Classification |

| (S)-2-METHYL-1-PHENYLPROPAN-1-AMINE-HCl | Direct Synonym |

| (1S)-2-methyl-1-phenylpropan-1-amine hydrochloride | Direct Synonym |

| L-alpha-Isopropylbenzylamine hydrochloride | Related Nomenclature |

| beta-Methylphenethylamine (BMPEA) | Positional Isomer |

| Phenylisopropylamine | Parent Compound Class |

Physicochemical Data

The following table summarizes key physicochemical properties. Note that some values are predicted, as extensive experimental data for this specific salt is not widely published.

| Property | Value | Notes |

| Appearance | Solid (predicted) | |

| Purity | ≥98%, ≥95% e.e. (typical commercial specs) | [] |

| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |

Enantioselective Synthesis Strategies: Beyond Classical Methodologies

The synthesis of enantiomerically pure amines is a critical challenge in pharmaceutical manufacturing. Classical methods often involve the resolution of racemic mixtures, which is inherently inefficient as it discards at least 50% of the material. Modern synthetic chemistry, therefore, emphasizes asymmetric synthesis to create the desired stereocenter selectively.

Expertise in Action: The Shift to Biocatalysis

For chiral amines like (S)-2-Methyl-1-phenylpropan-1-amine, enzymatic processes offer significant advantages over traditional chemical routes. They operate under mild conditions (pH, temperature), minimize waste, and exhibit high enantioselectivity.[7] Transaminases (TAs), in particular, have emerged as powerful biocatalysts for this purpose.[8]

The general workflow for an asymmetric synthesis using a transaminase is depicted below.

Caption: Workflow for the enantioselective synthesis of the target amine using a transaminase enzyme.

Protocol: Asymmetric Transamination

This protocol is a representative methodology based on principles described for the synthesis of related chiral amines.[8][9]

-

Biocatalyst Selection: Screen a panel of (S)-selective transaminases to identify an enzyme with high activity and selectivity towards the prochiral ketone substrate (1-phenyl-2-methylpropan-1-one).

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., pH 7.5-8.5).

-

Reagent Addition: Add the prochiral ketone substrate, the selected transaminase enzyme (often as a whole-cell lysate or immobilized enzyme for easier recovery), a pyridoxal 5'-phosphate (PLP) cofactor, and a suitable amine donor (e.g., isopropylamine) in molar excess.

-

Reaction Monitoring: Maintain the reaction at an optimal temperature (e.g., 30-45°C) with gentle agitation. Monitor the conversion of the ketone and the formation of the chiral amine product via HPLC.

-

Work-up: Once the reaction reaches completion, separate the biocatalyst (if immobilized). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the free amine product.

-

Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (as a solution in isopropanol or ether).

-

Isolation: Cool the solution to induce crystallization of the hydrochloride salt. Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Causality Behind Choices: The use of an amine donor like isopropylamine serves to regenerate the enzyme's active form and drive the reaction equilibrium towards product formation.[8] Immobilizing the enzyme simplifies post-reaction work-up and allows for catalyst recycling, improving process economics.[8]

Analytical Validation: Ensuring Enantiomeric Purity

For any chiral compound intended for pharmaceutical development, rigorous analytical methods are required to quantify the desired enantiomer and detect any unwanted stereoisomeric impurities.[3] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10][11]

Trustworthiness Through Self-Validation: Chiral HPLC

The core principle of chiral HPLC is the use of a Chiral Stationary Phase (CSP). A CSP is a solid support material that has been modified with a chiral selector. When a racemic or enantiomerically enriched mixture passes through the column, the two enantiomers interact differently with the chiral selector, leading to different retention times and, thus, separation.[10]

Caption: A logical workflow for the analytical determination of enantiomeric purity using chiral HPLC.

Protocol: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

This is a generalized protocol; specific parameters must be optimized for the analyte.

-

Column Selection: Choose a suitable Chiral Stationary Phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective for separating a broad range of chiral compounds, including amines.[3]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often included to improve peak shape for amine analytes.

-

Sample Preparation: Accurately weigh and dissolve a sample of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride in the mobile phase to a known concentration.

-

Instrumentation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the sample solution. The two enantiomers will separate on the column and be detected as distinct peaks.

-

Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas from the chromatogram: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Pharmacological Context and Toxicological Considerations

Direct pharmacological and toxicological data for (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride are not extensively published. However, its structural similarity to other well-characterized phenylisopropylamines allows for informed predictions regarding its potential biological activity and safety profile.

Authoritative Grounding: The Phenylisopropylamine Class

The phenylisopropylamine skeleton is the foundation for a wide range of CNS-active agents.[12] This class of compounds primarily acts as sympathomimetic amines, often by modulating the release and reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin.[1]

-

Amphetamine: The parent compound, amphetamine (1-phenylpropan-2-amine), is a potent CNS stimulant used to treat ADHD and narcolepsy.[13] Its effects include increased alertness, reduced appetite, and euphoria.

-

β-Methylphenethylamine (BMPEA): This positional isomer (2-phenylpropan-1-amine) has also been shown to be a human TAAR1 agonist, similar to amphetamine.[14] It has been identified in dietary supplements, raising safety concerns due to the lack of human safety studies.[15] A case of cerebral hemorrhage has been associated with its use.[14]

Given its structure, (S)-2-Methyl-1-phenylpropan-1-amine is predicted to be a CNS stimulant. The specific stereochemistry and methyl group placement will modulate its potency and selectivity for various neurotransmitter transporters and receptors. For instance, studies on related compounds have shown that subtle structural changes can lead to significant differences in signaling profiles at serotonin receptors, a concept known as functional selectivity.[16]

Toxicology and Safety

The primary toxicological concerns for this class of compounds relate to their stimulant properties, including cardiovascular effects (increased heart rate and blood pressure) and potential for abuse.[1] The GHS classification for the free base indicates it is harmful if swallowed and causes serious eye irritation.[6] Any research or development involving this compound should be conducted with appropriate safety precautions and under regulations governing new chemical entities, especially those with potential psychoactive properties.

Conclusion

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a chiral molecule of significant interest due to its placement within the pharmacologically potent phenylisopropylamine family. Its value in research and development hinges on the ability to produce it in an enantiomerically pure form and to accurately verify that purity. Modern enantioselective synthesis techniques, particularly those employing biocatalysis, offer efficient and sustainable routes to this and related chiral amines. Concurrently, robust analytical methods like chiral HPLC are indispensable for quality control and regulatory validation. While its specific biological profile requires further investigation, its structural relationship to known CNS stimulants provides a strong, authoritative basis for predicting its pharmacological activity and potential applications.